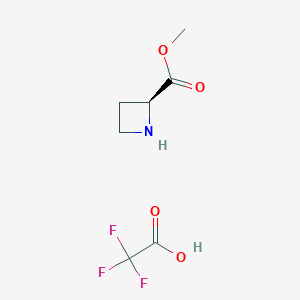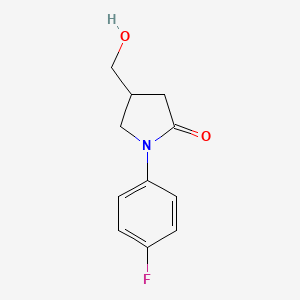
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Descripción general
Descripción
The compound "1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one" is a heterocyclic compound that contains a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a hydroxymethyl group. This structure is related to various compounds synthesized for pharmaceutical and material science applications. The presence of the fluorophenyl group is a common motif in medicinal chemistry due to its ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of related fluorophenyl pyrrolidine derivatives often involves multistep reactions starting from commercially available materials. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step . Another example is the synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine, which includes a deoxyfluorination step to install the C-F bond . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired fluorinated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorophenyl pyrrolidine derivatives can be quite complex, with the potential for various conformations and stereochemistry. For example, the crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows a planar conformation except for the pyrrolidin ring, which adopts an envelope conformation . This indicates that the molecular structure of "1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one" would likely be influenced by the substituents and could exhibit interesting conformational properties.
Chemical Reactions Analysis
The fluorophenyl group in pyrrolidine derivatives can participate in various chemical reactions, often serving as a key functional group in the synthesis of biologically active compounds. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These reactions are crucial for constructing the complex molecular architecture required for the desired biological activity.
Physical and Chemical Properties Analysis
Fluorophenyl pyrrolidine derivatives exhibit a range of physical and chemical properties that are important for their applications. For instance, the electrochromic properties of conducting polymers can be enhanced by copolymerization with fluorophenyl pyrrolidine derivatives, as demonstrated by the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene . The physical properties such as color change, transparency, contrast, and switching time are critical for the performance of electrochromic devices. The chemical stability and reactivity of the fluorophenyl group also play a significant role in the overall properties of these compounds.
Aplicaciones Científicas De Investigación
Pharmacophore Design and Kinase Inhibition
- Compounds with imidazole scaffolds, including those with a 4-fluorophenyl ring, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. This review emphasizes the design, synthesis, and activity studies of such compounds, highlighting their potential in pharmacophore design for kinase inhibition (Scior et al., 2011).
Stereochemistry and Pharmacological Profile
- The stereochemistry of phenylpiracetam and its derivatives, which share the pyrrolidin-2-one core, has been explored for their effect on cognitive functions and memory processes. The review discusses the direct relationship between the configuration of stereocenters and the biological properties of these compounds, indicating the significance of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
- Pyrrolidine, a core component of the compound of interest, is widely used in medicinal chemistry to develop treatments for human diseases. This review reports on bioactive molecules featuring the pyrrolidine ring, emphasizing its role in increasing molecular three-dimensionality and contributing to stereochemical complexity. The versatility of the pyrrolidine scaffold in drug discovery is showcased, along with strategies for its functionalization (Li Petri et al., 2021).
Supramolecular Chemistry
- Calixpyrrole scaffolds, related to pyrrolidinone structures through heterocyclic chemistry, have been utilized in the self-assembly of supramolecular capsules. This review highlights recent results in the development of these capsules, illustrating the potential of pyrrolidinone and related structures in creating complex molecular architectures (Ballester, 2011).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSOFTSQOBDPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)

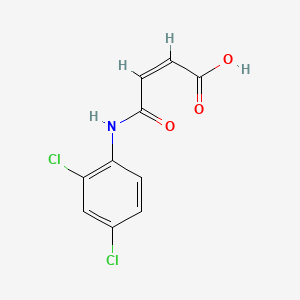
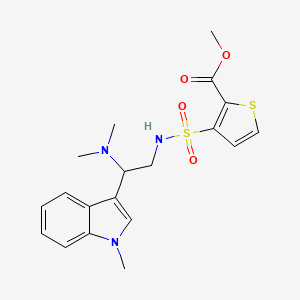
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2524994.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
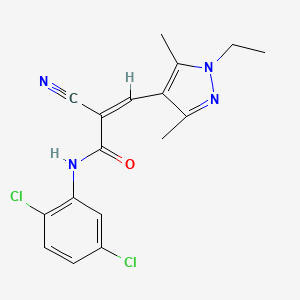
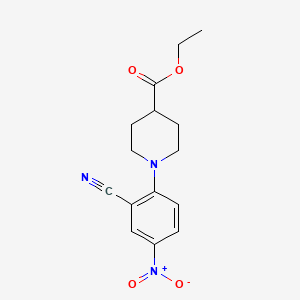
![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)
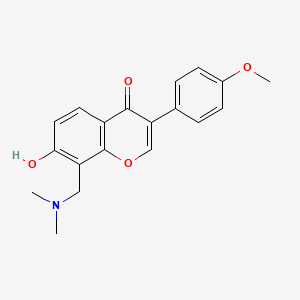
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)
